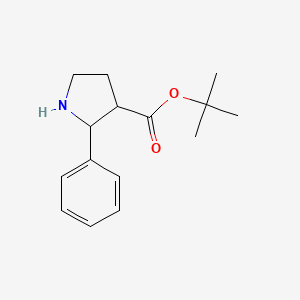

Tert-butyl 2-phenylpyrrolidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Enzymatic Resolution in Organic Synthesis

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate demonstrates the potential of using enzymes for resolving chiral compounds. This study achieved very good enantioselectivities (E > 200), producing the (+)-(3S,4R) enantiomer in pure form (ee > 99.7%). This advancement opens up new possibilities for producing enantiomerically pure compounds using enzymatic methods, which is crucial in pharmaceutical and fine chemical industries (Faigl et al., 2013).

Synthesis from L-Aspartic Acid

The economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, as explored by Han et al. (2018), highlights an efficient and economic method for producing this compound. The process features mild reaction conditions and is potentially useful for industrial preparation, demonstrating the versatility of starting from simple and readily available materials like L-aspartic acid for synthesizing complex chemical structures (Han et al., 2018).

Application in Cobalt(II) Corrole Complexes

The application of anionic [CoII(Cor)]– complexes in ring-closing C–H amination of aliphatic azides, producing tert-butyl 2-phenylpyrrolidine-1-carboxylate, presents an innovative example of using metalloradical cobalt(II) corrole complexes in nitrene-transfer reactions. This study suggests that increasing electron density at cobalt(II) positively influences the reaction rate, providing insights into the development of more efficient catalysts for organic transformations (Goswami et al., 2018).

Advanced Synthesis Techniques

Further research shows the advancement in synthesis techniques for compounds related to tert-butyl 2-phenylpyrrolidine-3-carboxylate. For instance, Xue and Silverman (2010) reported on a fast N→O tert-butyloxycarbonyl (Boc) migration of a related compound via a base-generated alkoxide, revealing a novel mechanism involving a nine-membered cyclic transition state. This study contributes to the understanding of Boc group migration, which is crucial in peptide synthesis and protecting group strategies (Xue & Silverman, 2010).

特性

IUPAC Name |

tert-butyl 2-phenylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-9-10-16-13(12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMSMNZBBAJIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2578434.png)

![1-(2-chloro-6-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2578442.png)

![methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate](/img/structure/B2578447.png)

![3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2578452.png)